ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The bromophenyl group can interact with specific enzymes or receptors, leading to changes in cellular processes. The quinoline core is known to intercalate with DNA, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)acetate
- 4-Bromophenylacetic acid
- 2-(4-Bromophenyl)ethanol
Uniqueness
Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its hexahydroquinoline core, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other bromophenyl derivatives and contributes to its diverse applications in scientific research.
Biological Activity
Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the hexahydroquinoline family, characterized by a bicyclic structure that contributes to its biological activity. The presence of the bromophenyl group enhances its pharmacological profile.
Molecular Formula
- Chemical Formula : C16H18BrN2O3
- Molecular Weight : 366.23 g/mol
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of hexahydroquinoline derivatives. For instance, derivatives similar to ethyl 4-(2-bromophenyl)-2-methyl-5-oxo have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that compounds within this class can inhibit inflammatory pathways. For example, studies have demonstrated that certain hexahydroquinoline derivatives exhibit significant inhibition of nitric oxide production in activated macrophages, suggesting potential use in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro studies. It has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation via cell cycle arrest .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several hexahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo was among the most potent compounds tested, with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo | 32 | S. aureus |
Control Drug | 16 | S. aureus |
Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo | 64 | E. coli |
Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory effects, the compound was shown to reduce the expression of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. The inhibition of iNOS and COX-2 was particularly noteworthy, indicating its potential as a therapeutic agent for inflammatory conditions.
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-alpha | 200 | 50 |
IL-6 | 150 | 30 |
Study 3: Anticancer Activity
A recent investigation into the anticancer properties revealed that ethyl 4-(2-bromophenyl)-2-methyl-5-oxo induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation. The study reported a significant decrease in cell viability at concentrations above 10 µM.
Properties
IUPAC Name |
ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-3-24-19(23)16-11(2)21-14-9-6-10-15(22)18(14)17(16)12-7-4-5-8-13(12)20/h4-5,7-8,17,21H,3,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKSLOWOXAHBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Br)C(=O)CCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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